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A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the pharmacogenomics of Tenoretic, a
combination antihypertensive medication containing atenolol and chlorthalidone. The following
sections detail the genetic variants known to influence patient response to each of these active
components, offering a basis for comparison with other antihypertensive agents. This
information is intended to support further research and the development of personalized
medicine approaches in hypertension management.

Introduction to Tenoretic and its Pharmacogenomic
Profile

Tenoretic combines the therapeutic effects of atenolol, a beta-1 selective adrenergic
antagonist, and chlorthalidone, a thiazide-like diuretic, to achieve blood pressure control.[1] The
individual components of Tenoretic are subject to pharmacokinetic and pharmacodynamic
variability influenced by genetic factors. Understanding these genetic determinants is crucial for
predicting patient response, optimizing dosage, and minimizing adverse effects. While direct
pharmacogenomic studies on the fixed-dose combination of Tenoretic are limited, a substantial
body of research exists for its individual components, atenolol and chlorthalidone.

Pharmacogenomics of Chlorthalidone

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1194832?utm_src=pdf-interest
https://www.benchchem.com/product/b1194832?utm_src=pdf-body
https://www.benchchem.com/product/b1194832?utm_src=pdf-body
https://www.benchchem.com/product/b1194832?utm_src=pdf-body
https://www.accessdata.fda.gov/drugsatfda_docs/label/2023/018760s044lbl.pdf
https://www.benchchem.com/product/b1194832?utm_src=pdf-body
https://www.benchchem.com/product/b1194832?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Chlorthalidone is a long-acting thiazide-like diuretic that lowers blood pressure by inhibiting

sodium reabsorption in the distal convoluted tubule. Its efficacy and adverse effect profile,

particularly changes in fasting glucose, have been linked to several genetic variants.

Genome-wide association studies (GWAS) have identified several single nucleotide

polymorphisms (SNPs) associated with the variability in blood pressure response to

chlorthalidone, particularly in African American populations.

Table 1: Genetic Variants Influencing Blood Pressure Response to Chlorthalidone

GenelLocus SNP Population

Effect on
Blood

p-value
Pressure

Study

Response

LINCO02211-
CDH9

(intergenic)

African
rs10440665 )
Americans

G allele
associated
with a greater

reduction in

4.48 x 1078 GenHAT[2][3]

diastolic
blood

pressure.[2]

[3]

African

Americans
CACNAI1C rs114758661

(treatment-

naive)

Associated
with systolic
blood

pressure

1.12 x 1078 GenHAT[3]

response.[3]

African
WDR92 rs79237970

Americans

Associated
with a better
diastolic
blood

pressure

5.76 x 106 PEAR-2[4]

response.[4]
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A notable adverse effect of thiazide diuretics is hyperglycemia. Genetic research has identified

variants that may predispose patients to this side effect.

Table 2: Genetic Variants Associated with Chlorthalidone-Induced Fasting Glucose Changes

Gene

SNP

Population

Effect on

Fasting p-value Study

Glucose

HMGCS2

rs9943291

African

Americans

G-allele
carriers had

higher

4.17 x 10-8 PEAR-2[5]

glucose
levels post-

treatment.[5]

The findings presented above are primarily derived from large-scale clinical trials with

pharmacogenomic substudies.

» Genetics of Hypertension Associated Treatments (GenHAT) Study: This was an ancillary

study to the Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial

(ALLHAT).[2][3] Participants were aged 55 years or older with hypertension and at least one

other coronary heart disease risk factor.[3] The study performed GWAS on the change in

systolic and diastolic blood pressure over six months and fasting glucose levels over 24

months of chlorthalidone treatment in African American participants.[3][6]

e Pharmacogenomic Evaluation of Antihypertensive Responses-2 (PEAR-2) Study: This was a

multicenter, sequential monotherapy clinical trial that evaluated the genetic determinants of

blood pressure response to metoprolol and chlorthalidone.[4][7] Genome-wide analysis of

glucose change after treatment with chlorthalidone was performed by race.[5]

Pharmacogenomics of Atenolol

Atenolol is a beta-1 selective adrenergic antagonist that reduces blood pressure by decreasing

cardiac output, inhibiting renin release, and reducing sympathetic outflow from the central

nervous system. Genetic variations can influence its efficacy and metabolic side effects.
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Several genes have been implicated in the response to atenolol, with some variants showing
consistent effects across different populations.

Table 3: Genetic Variants Influencing Blood Pressure Response to Atenolol
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Gene

SNP

Population

Effect on
Blood
Pressure
Response

p-value

Study

SLC25A31

rs201279313
(deletion)

African

Americans

Heterozygous
individuals
had a better
diastolic
blood
pressure

response.[7]

25x10°8
(meta-

analysis)

PEAR-1 &
PEAR-2[7]

LRRC15

rs11313667

African

Americans

Associated
with systolic
blood
pressure

response.[7]

7.2x10°8
(meta-

analysis)

PEAR-1 &
PEAR-2[7]

PTPRD

rs12346562

Whites

Associated
with diastolic
blood
pressure

response.[8]

3.2x10°°

PEAR[8]

PTPRD

rs10739150

African

Americans

Associated
with response

to atenolol.[8]

8.25x 1076

PEAR[S]

ADRB1
(Arg389Gily)

rs1801253

Marfan
Syndrome

Patients

Arg389Arg
genotype
associated
with a greater
improvement
in aortic-root

z-score.[9]

Pediatric
Heart
Network[9]

FGDS5

rs294610

European

Americans

Associated
with

increased

3.41x10°%

PEAR-2[10]
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diastolic
blood
pressure

response.[10]

Atenolol treatment can be associated with changes in lipid profiles and glucose metabolism.

Table 4: Genetic Variants Associated with Atenolol-Induced Metabolic Changes

. Effect on
Gene SNP Population . p-value Study
Metabolism

Associated
with atenolol-
GALNT2 rs2144300 Whites induced HDL- 2.29 x 104 PEAR[11]
C change.
[11]

Associated

] with atenolol-
African )
FTO rs12595985 ) induced HDL-  2.90 x 10~# PEAR[11]
Americans
C change.

[11]

G allele
carriers had
significantly
DPYS rs2669429 Caucasians higher 0.05 PEAR[12]
glucose
levels after

treatment.[12]

The data for atenolol's pharmacogenomics are largely derived from the PEAR studies.

e Pharmacogenomic Evaluation of Antihypertensive Responses (PEAR) Study: A multicenter
randomized controlled clinical trial that evaluated the genetic determinants of blood pressure
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responses to atenolol and hydrochlorothiazide monotherapy and their combination.[7][11]
Participants with mild to moderate essential hypertension were included.[7]

Comparative Signaling Pathways and Workflows

The mechanisms of action of chlorthalidone and atenolol involve distinct physiological
pathways. Understanding these pathways is essential for interpreting pharmacogenomic data.

Atenolol Pathway
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Blood Pressure Reduction
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Chlorthalidone Pathway

Inhibits

Chlorthalidone eereagem Na-Cl Cotransporter (NCC) SRUEEUSISIN 1y oo Na+ Reabsorption Decreased Blood Volume Blood Pressure Reduction
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Click to download full resolution via product page

Caption: Mechanisms of action for chlorthalidone and atenolol.

The following diagram illustrates a typical workflow for a pharmacogenomic study of
antihypertensive drugs.
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Pharmacogenomic Study Workflow
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Caption: A generalized workflow for antihypertensive pharmacogenomic research.

Conclusion and Future Directions
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The pharmacogenomics of Tenoretic's components, atenolol and chlorthalidone, are
increasingly well-characterized, with specific genetic variants associated with both efficacy and
adverse effects. This guide summarizes key findings and provides a framework for comparison
with other antihypertensive agents. Future research should focus on:

o Direct comparative studies: Head-to-head trials comparing the pharmacogenomic profiles of
different antihypertensive drug classes in diverse populations.

» Polygenic risk scores: Developing and validating polygenic risk scores that incorporate
multiple genetic variants to provide a more comprehensive prediction of drug response.

e Functional studies: Elucidating the precise molecular mechanisms by which identified
genetic variants influence drug response.

By integrating pharmacogenomic data into clinical practice, it may be possible to move towards
a more personalized approach to hypertension management, improving blood pressure control
and minimizing adverse drug reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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